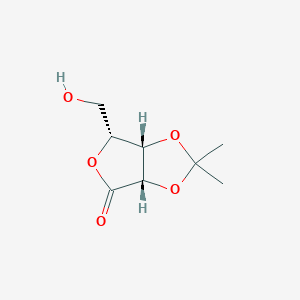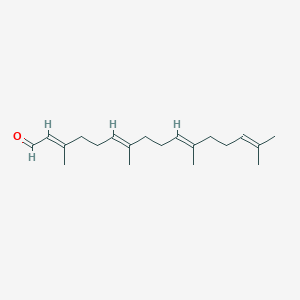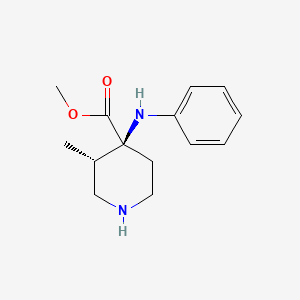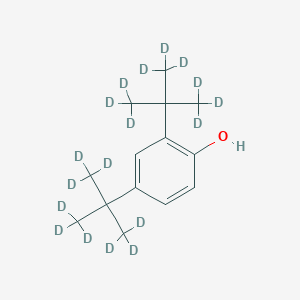
肉桂酰基-3,4-二羟基-α-氰基肉桂酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate is a chemical compound known for its potent inhibitory effects on lipoxygenases, particularly 12/15-lipoxygenases.
科学研究应用
Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study lipoxygenase inhibition and related biochemical pathways.
Biology: Investigated for its effects on cellular processes and its potential role in modulating oxidative stress.
Medicine: Explored for its therapeutic potential in treating diseases such as type 1 diabetes mellitus by inhibiting lipoxygenase activity.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in biochemical assays
作用机制
Target of Action
Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate (CDC) is a potent inhibitor of 12/15-Lipoxygenases (LO) and also inhibits 5-LO . Lipoxygenases are iron-containing enzymes that catalyze the conversion of arachidonic acid into hydroperoxyeicosatetraenoic acids (HPETEs) and other bioactive lipid mediators .
Mode of Action
CDC directly inhibits the activity of 12/15-LO and 5-LO, reducing their ability to convert arachidonic acid into HPETEs . This inhibition results in a decrease in the production of these bioactive lipid mediators.
Biochemical Pathways
The primary biochemical pathway affected by CDC is the lipoxygenase pathway of arachidonic acid metabolism . By inhibiting 12/15-LO and 5-LO, CDC reduces the production of HPETEs, which are involved in various physiological and pathological processes, including inflammation and allergic responses.
Pharmacokinetics
It is known that cdc is soluble in dmso at a concentration of 50 mg/ml , suggesting that it could be administered in a suitable vehicle for in vivo studies
Result of Action
The inhibition of 12/15-LO and 5-LO by CDC leads to a decrease in the production of HPETEs . This can result in a reduction of inflammation and allergic responses, as these lipid mediators are involved in these processes. For example, CDC has been shown to mitigate the destruction of the endothelial cell barrier in a mouse diabetes mellitus model .
Action Environment
The action of CDC can be influenced by various environmental factors. For instance, the presence of high glucose levels can increase the transport of dextran, an effect that is partially suppressed by CDC This suggests that the efficacy of CDC can be influenced by the metabolic state of the organism
生化分析
Biochemical Properties
Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate interacts with enzymes such as 5-Lipoxygenase, 12-LO, and 15-LO . It reduces 5-LO activity in cell-free assays . The nature of these interactions involves direct inhibition, leading to reduced enzyme activity .
Cellular Effects
Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate has been shown to influence cell function by altering vascular endothelial (VE)-cadherin and β‐catenin phosphorylation levels . It does not alter total protein expression but does affect protein phosphorylation .
Molecular Mechanism
At the molecular level, Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate exerts its effects through binding interactions with biomolecules, leading to enzyme inhibition or activation . This results in changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate has been observed to alter the endothelial cell barrier in high glucose conditions . This suggests that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
While specific dosage effects in animal models are not mentioned in the available literature, Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate has been used in research for type 1 diabetes mellitus .
Metabolic Pathways
Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate is involved in the lipoxygenase pathway, interacting with enzymes such as 5-LO, 12-LO, and 15-LO .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate typically involves the reaction of cinnamyl alcohol with 3,4-dihydroxybenzaldehyde in the presence of a cyanating agent. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings. The process involves optimizing reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .
相似化合物的比较
Similar Compounds
Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate: Potent inhibitor of 12/15-lipoxygenases.
Cinnamyl-3,4-dihydroxy-beta-cyanocinnamate: Similar structure but different positional isomer.
Cinnamyl-3,4-dihydroxy-gamma-cyanocinnamate: Another positional isomer with distinct properties.
Uniqueness
Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate is unique due to its specific inhibition of 12/15-lipoxygenases, making it a valuable tool in studying the role of these enzymes in various diseases. Its ability to modulate oxidative stress and inflammation further distinguishes it from other similar compounds .
属性
CAS 编号 |
132465-11-3 |
|---|---|
分子式 |
C19H15NO4 |
分子量 |
321.3 g/mol |
IUPAC 名称 |
3-phenylprop-2-enyl 2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C19H15NO4/c20-13-16(11-15-8-9-17(21)18(22)12-15)19(23)24-10-4-7-14-5-2-1-3-6-14/h1-9,11-12,21-22H,10H2 |
InChI 键 |
XGHYFEJMJXGPGN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=CCOC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/COC(=O)/C(=C\C2=CC(=C(C=C2)O)O)/C#N |
规范 SMILES |
C1=CC=C(C=C1)C=CCOC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,3S,4aS,5S,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxine-8-carbonitrile](/img/structure/B1146970.png)






![2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1146987.png)



